(1R)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(1R)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride” can be represented by the linear formula C6H9BrClNS . The InChI code for this compound is 1S/C6H8BrNS.ClH/c1-4(8)5-2-6(7)9-3-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 242.57 . The compound should be stored at 4°C in sealed storage, away from moisture .Scientific Research Applications
Synthetic Methodologies and Characterization
In the realm of organic synthesis, researchers have developed novel compounds and methodologies that could be relevant to synthesizing derivatives of (1R)-1-(5-Bromothiophen-3-yl)ethanamine; hydrochloride. For instance, the study of synthetic pathways for creating substituted thiophene amides highlights the importance of structural characterization and the potential antimicrobial applications of these compounds (Pejchal, Pejchalová, & Růžičková, 2015). Such methodologies underscore the versatility of bromothiophene derivatives in synthesizing complex molecules with potential biological activities.
Antimicrobial and Antifungal Activity
The exploration of substituted benzothiazole amides, structurally akin to bromothiophene derivatives, for their antimicrobial and antifungal activities, reveals the therapeutic potential of these compounds. The synthesis and structural confirmation, followed by biological screening against various microbial strains, demonstrated that certain derivatives exhibit activities comparable or slightly better than standard drugs (Pejchal, Pejchalová, & Růžičková, 2015). This suggests that (1R)-1-(5-Bromothiophen-3-yl)ethanamine; hydrochloride derivatives could be explored for similar biological activities.
Physicochemical and Theoretical Analyses
Research on N3S2 pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde offers insight into the physicochemical properties and theoretical analyses of bromothiophene-based compounds. The study involved extensive physical and theoretical analyses, proposing structures based on spectral data and investigating their potential for DNA binding, indicating applications in developing anticancer therapies (Warad et al., 2020). These findings suggest avenues for research into the physicochemical properties of (1R)-1-(5-Bromothiophen-3-yl)ethanamine; hydrochloride and its potential applications in medicinal chemistry.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is identified as harmful . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, and P501 .
Properties
IUPAC Name |
(1R)-1-(5-bromothiophen-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-6(7)9-3-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCQYVDLAWUTKI-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC(=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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